Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate

Catalog No.
S16160087
CAS No.
M.F
C9H12N2O3S2
M. Wt
260.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)...

Product Name

Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate

IUPAC Name

methyl 2-[2-[(2-methylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetate

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

InChI

InChI=1S/C9H12N2O3S2/c1-14-8(13)3-6-4-16-9(10-6)11-7(12)5-15-2/h4H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

QPSPCDSGAQIIEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=N1)NC(=O)CSC

Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate is a complex organic compound characterized by its thiazole and acetamide functional groups. The molecular structure includes a methylthio group, which enhances its chemical reactivity and biological activity. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

, including:

  • Oxidation: Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used, such as hydrogen peroxide or peracids.
  • Reduction: It can undergo reduction to yield corresponding thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The methylthio group can be replaced by other nucleophiles under basic conditions, allowing for the introduction of diverse functional groups into the compound.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate exhibits various biological activities, primarily due to the thiazole moiety, which is known for its pharmacological properties. Research indicates potential antimicrobial, anti-inflammatory, and anticancer activities. The thiazole ring serves as a pharmacophore, contributing to interactions with biological targets such as enzymes and receptors involved in disease processes.

Several synthesis methods have been developed for this compound:

  • Direct Reaction Method: One common approach involves reacting methyl(methylthio)acetate with ammonium hydroxide. This method typically requires controlled temperatures and stirring to ensure high yield and purity.

    Example Reaction:
    Methyl methylthio acetate+NH4OHMethyl 2 2 2 methylthio acetamido thiazol 4 yl acetate\text{Methyl methylthio acetate}+\text{NH}_4\text{OH}\rightarrow \text{Methyl 2 2 2 methylthio acetamido thiazol 4 yl acetate}
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including the formation of intermediates such as thiazole derivatives followed by acetamide formation through acylation reactions.

These methods are crucial for producing the compound in sufficient quantities for research and application.

Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate has several applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for developing new drugs targeting infections and inflammation.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing other complex molecules in organic chemistry.
  • Research Tool: It is utilized in biological studies to investigate the mechanisms of action of thiazole derivatives.

Interaction studies have shown that methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate can bind to specific enzymes and receptors, influencing their activity. For instance, it may inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory response. These interactions are critical for understanding the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
ThiazoleContains a five-membered ring with sulfurKnown for broad pharmacological activities
AcetamideSimple amide structureCommonly used in pharmaceuticals
2-MethylthioethanolContains a thiol groupExhibits different reactivity due to thiol nature
2-Methylthioacetic acidCarboxylic acid derivativeShows distinct acidity and reactivity

Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate is unique due to its combination of thiazole and acetamide functionalities, which enhances its biological activity compared to simpler structures.

This comprehensive overview illustrates the significance of methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate within both chemical synthesis and biological research contexts.

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

260.02893460 g/mol

Monoisotopic Mass

260.02893460 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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